Tricyclohexylphosphine
Overview
Description
Synthesis Analysis
The synthesis of tricyclohexylphosphine involves catalytic processes and reactions with metal complexes. For example, it has been utilized as a catalyst in the [3 + 2] cycloaddition of enynoates with [60]fullerene, resulting in cyclopentenofullerenes with potential applications in organic photovoltaics (Wu et al., 2016). Additionally, tricyclohexylphosphine-cyclopalladated ferrocenylimine complexes have been synthesized, showing efficiency in Suzuki and Heck reactions (Xu et al., 2006).
Molecular Structure Analysis
The molecular structure of tricyclohexylphosphine and its complexes have been extensively studied. Single-crystal X-ray analysis has been used to determine the detailed structures of its complexes, revealing various types of intermolecular hydrogen bonds (Xu et al., 2006). Such detailed structural analysis aids in understanding the ligand's behavior in complex formation and its catalytic activity.
Chemical Reactions and Properties
Tricyclohexylphosphine participates in a wide range of chemical reactions, showcasing its versatility as a ligand and catalyst. Its application in cycloaddition reactions, as well as Suzuki and Heck cross-coupling reactions, highlights its importance in organic synthesis (Wu et al., 2016; Xu et al., 2006). The ligand's stability and reactivity make it a valuable tool in the development of new synthetic methodologies.
Physical Properties Analysis
Chemical Properties Analysis
The chemical properties of tricyclohexylphosphine, such as its reactivity with metal centers and participation in catalytic cycles, are crucial for its application in organic synthesis and catalysis. Its ability to form stable complexes with metals and catalyze various reactions underlines its chemical versatility (Wu et al., 2016; Xu et al., 2006).
Scientific Research Applications
Catalysis in Organic Synthesis : It is active in various metathesis reactions, including the ring-closing metathesis of linalool and citronellene, the self-metathesis of eugenol, and the ethenolysis of methyl oleate (Alexander et al., 2016). It also serves as an effective catalyst for the head-to-tail dimerization of acrylonitrile, proving to be an efficient method for preparing 2-methyleneglutaronitrile (Yu et al., 2014).
Electronic Devices : Tricyclohexylphosphine is used in the manufacturing of various electronic devices like organic light-emitting diodes, organic photovoltaic cells, dye-sensitized solar cells, and organic field-effect transistors (Joly, Bouit, & Hissler, 2016).
Surface Acidity Studies : As a probe molecule, it is utilized to study the acidity on different catalyst surfaces such as silica, alumina, and silica-alumina (Hu, 1995).
Homogeneous Hydrogenation : It may play a role as a catalyst in the homogeneous hydrogenation of carboxylic acids in the presence of phosphine- or phosphite-substituted ruthenium (Bianchi et al., 1983).
Catalysis in Suzuki and Heck Reactions : Tricyclohexylphosphine-cyclopalladated ferrocenylimine complexes are efficient catalysts for these reactions, showing good activity and yield (Xu et al., 2006).
Chemical Cluster Formation : It is used in producing novel boron-centered gold clusters when treated with tris(triphenylphosphine)gold(l) and trimethylsilylborane (Blumenthal, Beruda, & Schmidbaur, 1993).
Decarbonylation of Formates : Tricyclohexylphosphine catalyzes the conversion of formates to alcohols with high yield and selectivity (Jenner, Nahmed, & Leismann, 1990).
Organic Photovoltaics : It catalyzes cycloaddition reactions that are important for the development of n-type materials in organic photovoltaics (Wu et al., 2016).
Ligand in Palladium-Catalyzed Reactions : It provides control over regiochemistry in palladium-catalyzed allylic substitution reactions (Acemoglu & Williams, 2001).
Pharmacological Effects : Tricyclohexylphosphine compounds exhibit hypolipidemic, antineoplastic, and antiinflammatory activities in rodents (Das et al., 1992).
Safety And Hazards
properties
IUPAC Name |
tricyclohexylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPUWLXVBWGYMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062562 | |
Record name | Phosphine, tricyclohexyl- | |
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Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline powder or chunks; [Sigma-Aldrich MSDS] | |
Record name | Tricyclohexylphosphine | |
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Product Name |
Tricyclohexylphosphine | |
CAS RN |
2622-14-2 | |
Record name | Tricyclohexylphosphine | |
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Record name | Tricyclohexylphosphine | |
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Record name | Tricyclohexylphosphine | |
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Record name | Phosphine, tricyclohexyl- | |
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Record name | Phosphine, tricyclohexyl- | |
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Record name | Tricyclohexylphosphine | |
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Record name | Tricyclohexylphosphine | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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